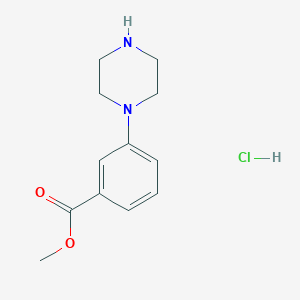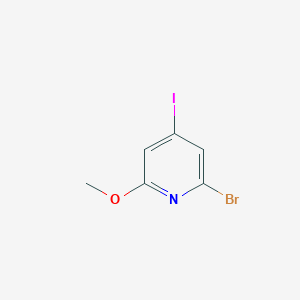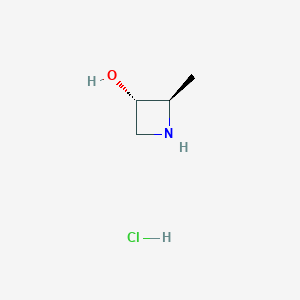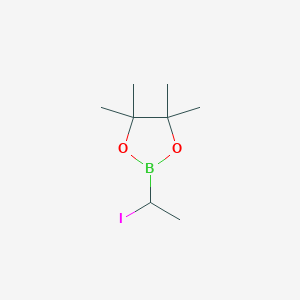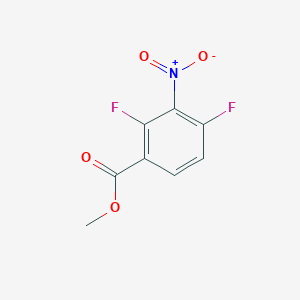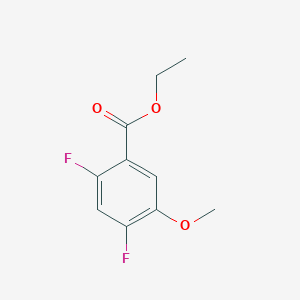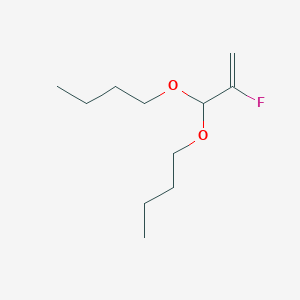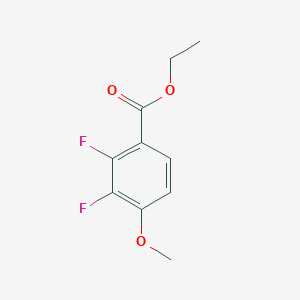
2-Butoxy-1-chloro-1-fluorocyclopropane, 90%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butoxy-1-chloro-1-fluorocyclopropane, 90% (2BCFC90) is a fluorinated cyclopropane-based compound. It is used in scientific research as an intermediate in the synthesis of other compounds, as well as for its unique biochemical and physiological effects.
Applications De Recherche Scientifique
2-Butoxy-1-chloro-1-fluorocyclopropane, 90% has a wide range of scientific research applications. It has been used as a reagent in the synthesis of other compounds, such as polyfluorinated cyclopropanes and polyfluorinated cyclobutanes. It has also been used as a catalyst in various organic reactions, including the synthesis of polymersization catalysts and the synthesis of polyfluorinated cyclobutanes. 2-Butoxy-1-chloro-1-fluorocyclopropane, 90% is also used in the study of biochemical and physiological effects, such as the inhibition of enzymes and the modulation of cell signaling pathways.
Mécanisme D'action
2-Butoxy-1-chloro-1-fluorocyclopropane, 90% has several different mechanisms of action. It is known to interact with enzymes and other proteins, resulting in the inhibition of their activity. It can also interact with cell membranes, resulting in the modulation of cell signaling pathways. Additionally, 2-Butoxy-1-chloro-1-fluorocyclopropane, 90% can interact with DNA, resulting in the inhibition of gene expression.
Biochemical and Physiological Effects
2-Butoxy-1-chloro-1-fluorocyclopropane, 90% has several biochemical and physiological effects. It has been shown to inhibit enzymes, such as cytochrome P450, and modulate cell signaling pathways, such as the MAPK pathway. It has also been shown to inhibit gene expression, resulting in the inhibition of cell growth and differentiation. Additionally, 2-Butoxy-1-chloro-1-fluorocyclopropane, 90% has been shown to have anti-inflammatory and anti-cancer effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-Butoxy-1-chloro-1-fluorocyclopropane, 90% has several advantages for lab experiments. It is a relatively inexpensive compound and is easy to synthesize. Additionally, it is a relatively stable compound, with a low toxicity profile. However, 2-Butoxy-1-chloro-1-fluorocyclopropane, 90% has several limitations for lab experiments. It is a relatively volatile compound, with a low boiling point, and it is also a relatively reactive compound, which can cause unwanted side reactions.
Orientations Futures
There are many potential future directions for 2-Butoxy-1-chloro-1-fluorocyclopropane, 90% research. One potential direction is the development of more efficient synthesis methods for 2-Butoxy-1-chloro-1-fluorocyclopropane, 90%. Additionally, further research could be conducted on the biochemical and physiological effects of 2-Butoxy-1-chloro-1-fluorocyclopropane, 90%, such as the inhibition of enzymes and the modulation of cell signaling pathways. Finally, further research could be conducted on the potential applications of 2-Butoxy-1-chloro-1-fluorocyclopropane, 90%, such as its use as a catalyst in organic reactions or its use as an anti-cancer agent.
Méthodes De Synthèse
2-Butoxy-1-chloro-1-fluorocyclopropane, 90% is synthesized through a two-step process. The first step involves reacting 1-chloro-2-butoxy-1-fluorocyclopropane (1C2BCF) with a base such as sodium hydroxide, sodium carbonate, or potassium carbonate. This reaction produces 2-Butoxy-1-chloro-1-fluorocyclopropane, 90% and 1-chloro-2-butoxy-1-fluorocyclopropane (1C2BCF). The second step involves reacting the 1C2BCF with a base such as sodium hydroxide or potassium carbonate to produce 2-Butoxy-1-chloro-1-fluorocyclopropane, 90%.
Propriétés
IUPAC Name |
2-butoxy-1-chloro-1-fluorocyclopropane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClFO/c1-2-3-4-10-6-5-7(6,8)9/h6H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDSFGHZTWLOLEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1CC1(F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Butoxy-1-chloro-1-fluorocyclopropane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

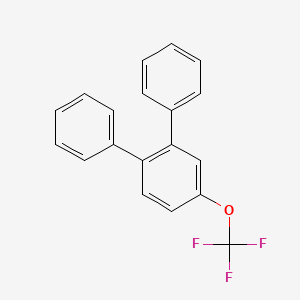
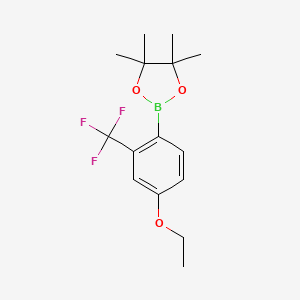

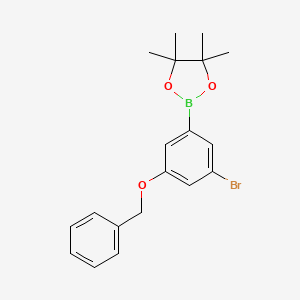

![O2-t-butyl O1-methyl 2-azabicyclo[4.1.0]heptane-1,2-dicarboxylate](/img/structure/B6301548.png)
